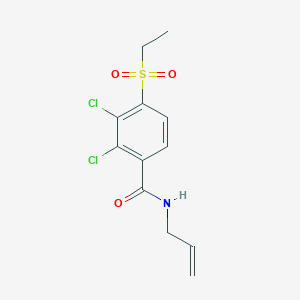

N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

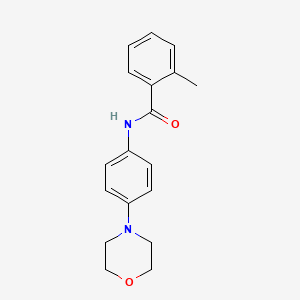

N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide, also known as ADPC, is a compound that belongs to the family of benzenecarboxamides. It has a molecular formula of C12H13Cl2NO3S and an average mass of 322.207 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . For a detailed 3D structure, please refer to specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the search results. These properties can typically be found in chemical databases or safety data sheets .Applications De Recherche Scientifique

Organocatalysis in Chemical Synthesis

N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide may have relevance in the field of organocatalysis. Research on similar compounds shows that certain bissulfoxides, closely related to the N-allyl compound, are used as organocatalysts in allylation reactions. These studies highlight the importance of the structure and concentration of such compounds in determining the enantioselectivity of the reactions they catalyze (Fernández et al., 2007).

Synthesis of Sulfenamides

Compounds similar to this compound have been utilized in the synthesis of sulfenamides. For instance, allyl aryl sulfides have undergone transformations under specific conditions to yield N-Boc-protected N-allyl sulfenamides (Bach & Korber, 2000).

Modification and Acylation of Polyamides

Research involving the modification and acylation of polyamides indicates potential applications for N-allyl compounds. A study detailed the synthesis of penta-N-protected polyamide derivatives, including modifications like allyl and ethylsulfonyl groups, which are structurally similar to this compound (Pak & Hesse, 1998).

Cardiovascular Pharmacology

In cardiovascular pharmacology, compounds structurally similar to this compound have been studied. For example, SK&F 85174, an N-allyl derivative, demonstrated significant neuroinhibitory effects and was explored as a potential therapeutic agent for various cardiovascular disorders (Blumberg, Wilson, & Hieble, 1985).

Electrophysiological Activity in Cardiac Research

In cardiac research, N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural resemblance with the N-allyl compound, have been synthesized and their electrophysiological activities studied. These compounds demonstrated potential in selective class III electrophysiological activity (Morgan et al., 1990).

Safety and Hazards

The safety data sheet for N-allyl-2,3-dichloro-4-(ethylsulfonyl)benzenecarboxamide was not found in the search results. Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. It’s recommended to refer to the manufacturer’s safety data sheet for this information .

Propriétés

IUPAC Name |

2,3-dichloro-4-ethylsulfonyl-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3S/c1-3-7-15-12(16)8-5-6-9(11(14)10(8)13)19(17,18)4-2/h3,5-6H,1,4,7H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDRJAIJCDCSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC=C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)

![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)